molecular formula C6H11NO3S B12951560 8-Oxa-2-thia-5-azaspiro[3.5]nonane 2,2-dioxide

8-Oxa-2-thia-5-azaspiro[3.5]nonane 2,2-dioxide

Katalognummer: B12951560
Molekulargewicht: 177.22 g/mol
InChI-Schlüssel: MPSPSUOTRXAZFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Oxa-2-thia-5-azaspiro[35]nonane 2,2-dioxide is a spiro compound characterized by its unique bicyclic structure, which includes oxygen, sulfur, and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxa-2-thia-5-azaspiro[3.5]nonane 2,2-dioxide typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the spiro compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

8-Oxa-2-thia-5-azaspiro[3.5]nonane 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The nitrogen and oxygen atoms in the spiro ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the spiro compound.

Wissenschaftliche Forschungsanwendungen

8-Oxa-2-thia-5-azaspiro[3.5]nonane 2,2-dioxide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 8-Oxa-2-thia-5-azaspiro[3.5]nonane 2,2-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 8-Oxa-5-azaspiro[3.5]nonane
  • 2-Oxa-7-azaspiro[3.5]nonane
  • 5-Oxa-2-thia-8-azaspiro[3.5]nonane

Uniqueness

8-Oxa-2-thia-5-azaspiro[35]nonane 2,2-dioxide is unique due to the presence of both sulfur and oxygen atoms in its spiro ring, which imparts distinct chemical and biological properties compared to other similar compounds

Eigenschaften

Molekularformel

C6H11NO3S

Molekulargewicht

177.22 g/mol

IUPAC-Name

8-oxa-2λ6-thia-5-azaspiro[3.5]nonane 2,2-dioxide

InChI

InChI=1S/C6H11NO3S/c8-11(9)4-6(5-11)3-10-2-1-7-6/h7H,1-5H2

InChI-Schlüssel

MPSPSUOTRXAZFG-UHFFFAOYSA-N

Kanonische SMILES

C1COCC2(N1)CS(=O)(=O)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.